molecular formula C6H7ClN2O2 B2431376 Methyl pyrazine-2-carboxylate hydrochloride CAS No. 1207384-05-1

Methyl pyrazine-2-carboxylate hydrochloride

Cat. No.: B2431376
CAS No.: 1207384-05-1
M. Wt: 174.58
InChI Key: RMXQANSERIRRCQ-UHFFFAOYSA-N
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Description

Methyl pyrazine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties. This compound is known for its applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl pyrazine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c1-10-6(9)5-4-7-2-3-8-5;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXQANSERIRRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Oxidation of Precursors

Industrial-scale synthesis often begins with pyruvic aldehyde and o-phenylenediamine, which undergo cyclization catalyzed by sodium pyrosulfite at 30–90°C to form 3-methylpyrazine. This intermediate is subsequently oxidized using potassium permanganate under controlled conditions (60–105°C, 1–4 hours) to yield 5-methylpyrazine-2,3-dicarboxylic acid potassium salt. Acidification with sulfuric acid at 80–115°C induces decarboxylation, producing 5-methylpyrazine-2-carboxylic acid.

Key Reaction Parameters for Cyclization-Oxidation Pathway

Step Temperature Range Catalyst/Reagent Yield (%)
Cyclization 30–90°C Sodium pyrosulfite 85–92
Oxidation 60–105°C KMnO₄ 78–88
Acidification 80–115°C H₂SO₄ 90–95

Esterification via Fischer Reaction

The carboxylic acid intermediate is esterified using methanol under acidic conditions. Fischer esterification employs excess methanol and concentrated sulfuric acid as a catalyst, refluxing at 65–80°C for 4–6 hours. This method achieves esterification yields of 80–90%, with the equilibrium driven by methanol excess and water removal. For methyl pyrazine-2-carboxylate, this step typically uses 5-methylpyrazine-2-carboxylic acid derived from the aforementioned oxidation pathway.

Hydrochloride Salt Formation

The ester is converted to its hydrochloride salt by treating the free base with gaseous HCl or concentrated hydrochloric acid in anhydrous conditions. This step is conducted at 0–5°C to prevent ester hydrolysis, with the product precipitated using diethyl ether or recrystallized from ethanol. The reaction’s success hinges on maintaining a non-aqueous environment to avoid competing hydrolysis reactions.

Industrial-Scale Process Optimization

Catalytic Efficiency in Cyclization

Sodium pyrosulfite (Na₂S₂O₅) is preferred over alternative catalysts due to its dual role in accelerating cyclization and minimizing side reactions. Patent data indicate that a 5–10% catalyst load relative to o-phenylenediamine optimizes reaction kinetics while reducing tar formation.

Oxidant Selection and Waste Management

Potassium permanganate’s stoichiometric use generates manganese dioxide (MnO₂) sludge, necessitating filtration and disposal protocols. Recent advances explore hydrogen peroxide (H₂O₂) as a greener alternative, though its lower oxidative power requires higher temperatures (90–110°C) and extended reaction times.

Solvent Recovery in Extraction

Butanone (methyl ethyl ketone) is employed for liquid-liquid extraction of the final product, achieving >99% purity after distillation. Closed-loop solvent recovery systems reduce waste and operational costs, with >95% butanone reclaimed for reuse.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • IR Spectroscopy : Strong absorption at 1720 cm⁻¹ (C=O stretch of ester) and 2500–3000 cm⁻¹ (N–H⁺ stretch of hydrochloride).
  • ¹H NMR (D₂O) : δ 3.90 (s, 3H, OCH₃), δ 8.50–8.70 (m, 2H, pyrazine-H).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard, with retention times calibrated against reference standards. Industrial batches routinely exceed 99.5% purity, meeting pharmacopeial guidelines for intermediates.

Applications in Pharmaceutical Synthesis

Methyl pyrazine-2-carboxylate hydrochloride serves as a precursor to hypoglycemic agents (e.g., glipizide) and lipid regulators (e.g., olbetam). Its trifluoromethylated derivative is integral to pyraziflumid, a succinate dehydrogenase inhibitor (SDHI) fungicide.

Chemical Reactions Analysis

Types of Reactions

Methyl pyrazine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid.

    Reduction: Reduction reactions can convert it to pyrazine-2-carboxaldehyde.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Pyrazine-2-carboxylic acid.

    Reduction: Pyrazine-2-carboxaldehyde.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl pyrazine-2-carboxylate hydrochloride is characterized by its molecular formula C6H8ClN3O2C_6H_8ClN_3O_2 and a molecular weight of approximately 138.12 g/mol. It features a pyrazine ring, which is integral to many biologically active compounds. Its melting point ranges from 59.5°C to 61.5°C, and it appears as a colorless liquid under standard conditions.

Scientific Research Applications

This compound has demonstrated a wide range of applications in scientific research:

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Mycobacterium tuberculosis, showcasing potential as an antitubercular agent .
  • Anticancer Properties : The compound has been evaluated for its anticancer activities, with studies indicating that derivatives of pyrazine compounds can inhibit tumor growth in various cancer cell lines .
  • Therapeutic Agent Development : Ongoing research aims to explore the compound's role as a precursor in synthesizing novel therapeutic agents targeting bacterial infections and metabolic disorders.

Biological Studies

  • Mechanism of Action : The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors.
  • In Silico Studies : Computational studies have been employed to predict the binding affinities of this compound with various biological targets, aiding in the rational design of new derivatives with enhanced efficacy .

Industrial Applications

  • Chemical Synthesis : this compound serves as an intermediate in the synthesis of more complex organic compounds, making it valuable in the production of pharmaceuticals and agrochemicals .
  • Flavoring Agents : Due to its unique flavor profile, this compound is also utilized in the food industry as a flavoring agent, contributing to various food products' sensory characteristics.

Case Studies

Study ReferenceFocusFindings
Antimycobacterial EvaluationIdentified high antimycobacterial activity against Mycobacterium tuberculosis with MIC values indicating effectiveness comparable to established treatments.
Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation across multiple cancer types, suggesting potential therapeutic applications.
Synthesis PathwaysExplored various synthetic routes for producing derivatives, highlighting their biological activities and potential uses in drug development.

Mechanism of Action

The mechanism of action of methyl pyrazine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways depend on the specific application and the structure of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl pyrazine-2-carboxylate: The non-hydrochloride form of the compound.

    Pyrazine-2-carboxylic acid: The oxidized form of the compound.

    Pyrazine-2-carboxaldehyde: The reduced form of the compound.

Uniqueness

Methyl pyrazine-2-carboxylate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and pharmaceutical applications.

Biological Activity

Methyl pyrazine-2-carboxylate hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Synthesis

This compound is derived from the pyrazine family, characterized by a five-membered aromatic ring with nitrogen atoms. The synthesis often involves the esterification of 5-methylpyrazine-2-carboxylic acid, followed by conversion to its hydrochloride salt form. The reaction typically uses methanol and catalytic sulfuric acid, leading to the formation of methyl ester derivatives, which can be further modified to yield various functionalized compounds.

Antimicrobial Activity

Research indicates that methyl pyrazine-2-carboxylate and its derivatives exhibit significant antimicrobial properties. A study evaluated several synthesized hydrazones derived from methyl pyrazine-2-carboxylic acid for their antibacterial and antifungal activities. The results demonstrated that while some compounds showed promising antibacterial effects, the overall antimicrobial activity was relatively modest compared to established standards like thiourea .

Table 1: Antimicrobial Activity of Methyl Pyrazine Derivatives

CompoundAntibacterial Activity (%)Antifungal Activity (%)
Hydrazone 14530
Hydrazone 27025
Hydrazone 35040

Urease Inhibition

Methyl pyrazine derivatives have also been studied for their urease inhibition capabilities, which are crucial in treating conditions like kidney stones and certain infections. In one study, a specific hydrazone derivative exhibited an inhibition rate of 70.2% with an IC50 value of 232.6 µM, indicating moderate efficacy compared to a standard inhibitor .

Table 2: Urease Inhibition Results

CompoundInhibition Rate (%)IC50 (µM)
Hydrazone 160250
Hydrazone 270.2232.6
Standard (Thiourea)96.921.8

Antioxidant Activity

The antioxidant potential of methyl pyrazine derivatives has also been evaluated. One hydrazone was identified as a potent antioxidant but at toxic concentrations (336.67 µM), highlighting the need for careful dosage when considering therapeutic applications .

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of methyl pyrazine derivatives, emphasizing modifications that enhance biological activity. For instance, modifications at the C-4 position of the pyrazole ring have been shown to significantly affect both antimicrobial and anticancer activities .

In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, with IC50 values ranging from 0.98 µM to over 1 µM depending on the specific compound tested .

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